JD-5037

Übersicht

Beschreibung

JD-5037 ist ein peripher restringierter Cannabinoid-Inversagonist, der an den Cannabinoid-Typ-1-Rezeptor bindet. Es wird hauptsächlich als Antiobesity-Arzneimittelkandidat untersucht. Die Verbindung ist hochspezifisch für den Cannabinoid-Typ-1-Rezeptor, mit einer Bindungsaffinität, die deutlich höher ist als für den Cannabinoid-Typ-2-Rezeptor . This compound passiert die Blut-Hirn-Schranke nicht leicht, wodurch das Risiko psychiatrischer Nebenwirkungen minimiert wird, die mit früheren Cannabinoid-Rezeptorantagonisten verbunden waren .

Herstellungsmethoden

Die Synthese von this compound umfasst mehrere Schritte, darunter die Bildung eines Pyrazolrings und die Einführung von Sulfonyl- und Chlorphenylgruppen. Die Syntheseroute beginnt typischerweise mit der Herstellung von Zwischenverbindungen, die dann verschiedenen Reaktionsbedingungen unterworfen werden, um das Endprodukt zu bilden. Industrielle Produktionsmethoden können die Optimierung dieser Syntheserouten umfassen, um die Ausbeute und Reinheit zu verbessern, gleichzeitig die Kosten und die Umweltbelastung zu minimieren .

Chemische Reaktionsanalyse

This compound unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die in this compound vorhandenen funktionellen Gruppen zu modifizieren.

Substitution: Die Chlorphenylgruppen in this compound können Substitutionsreaktionen mit verschiedenen Nukleophilen eingehen. Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile wie Natriummethoxid.

Wissenschaftliche Forschungsanwendungen

This compound hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Wird als Modellverbindung verwendet, um das Verhalten von Cannabinoid-Rezeptorantagonisten zu untersuchen.

Medizin: Wird als potenzielle Behandlung für Fettleibigkeit und damit verbundene Stoffwechselstörungen untersucht.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es die peripheren Cannabinoid-Typ-1-Rezeptoren blockiert. Diese Blockade führt zu einer verminderten Leptin-Expression und -Sekretion sowie zu einer erhöhten Leptin-Clearance durch die Nieren. Die Resensibilisierung auf Leptin-Spiegel führt zu einer verringerten Nahrungsaufnahme, Gewichtsabnahme und verbesserten Glukose- und Insulinreaktionen . Der Wirkmechanismus der Verbindung beinhaltet die Hemmung spezifischer Signalwege, die mit dem Cannabinoid-Typ-1-Rezeptor verbunden sind .

Wissenschaftliche Forschungsanwendungen

Obesity and Metabolic Disorders

JD-5037 has shown promising results in animal models for its anti-obesity effects. Research indicates that it can resensitize leptin signaling pathways, leading to reduced food intake and weight loss in obese mice. This mechanism is crucial as it normalizes responses to glucose and insulin levels, addressing metabolic syndrome components effectively .

Key Findings:

- Leptin Modulation: this compound reduces leptin gene expression in adipose tissue, inhibiting leptin secretion induced by CB1 agonists .

- Weight Management: In studies with diet-induced obese mice, this compound administration resulted in significant reductions in body weight and hepatic steatosis .

Liver Disease Management

This compound is being investigated for its potential in treating nonalcoholic steatohepatitis (NASH) and related liver fibrosis. Preclinical studies demonstrate that it can modulate metabolic parameters linked to liver diseases.

Case Study Insights:

- In Mdr2−/− mice models, this compound exacerbated liver injury and fibrosis when administered over a period .

- Despite its adverse effects on liver injury in some contexts, this compound has been noted for its ability to influence collagen synthesis in hepatic stellate cells, which could be beneficial for treating NASH-related fibrosis .

Table 1: Summary of this compound's Effects on Liver Parameters

| Parameter | Effect Observed | Reference |

|---|---|---|

| Serum ALT Levels | Increased | |

| Serum Bile Acids | Elevated | |

| Liver Fibrosis | Exacerbated | |

| Collagen Synthesis | Modulated |

Alcohol Consumption Reduction

Research has also indicated that this compound may reduce alcohol consumption in animal models. This effect is particularly relevant for developing therapeutic strategies for alcohol use disorders .

Clinical Trials and Regulatory Status

This compound has received clearance from the U.S. Food and Drug Administration (FDA) to initiate Phase 1 clinical trials aimed at assessing its safety and efficacy for treating NASH. This approval highlights its potential as a therapeutic agent in clinical settings .

Wirkmechanismus

Target of Action

JD-5037 is an anti-obesity drug candidate that acts as a peripherally-restricted cannabinoid inverse agonist at CB1 receptors . It is very selective for the CB1 subtype, with a Ki of 0.35nM, showing >700-fold higher affinity than it has for CB2 receptors .

Mode of Action

This compound interacts with its target, the CB1 receptor, by acting as an inverse agonist. This means it binds to the CB1 receptor and induces a response opposite to that of an agonist. It decreases the activity of the receptor, leading to a reduction in the effects mediated by endocannabinoids .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to regulate autophagy in the tibialis anterior skeletal muscle in both lean and obese mice . Autophagy is a lysosome-dependent catabolic process whereby misfolded proteins and organelles are degraded and recycled for multiple processes . This compound also attenuates liver fibrosis via a CB1 receptor/β‐arrestin1/Akt pathway .

Pharmacokinetics

A preclinical toxicity study of JD5037 in rats and beagle dogs reported non-observed-adverse-effect-levels (NOAELs) in rats (150 mg/kg) and dogs (20 mg/kg in males and 75 mg/kg in females) . JD5037 showed non-linear kinetics where high dose levels showed plasma saturation with lower plasma drug concentrations .

Result of Action

The anti-obesity effects of this compound are believed to be mediated by blockade of peripheral CB1 receptors, resulting in decreased leptin expression and secretion and increased leptin clearance by the kidneys . In obese mice given the drug, the resulting resensitization to leptin levels produced decreased food intake, weight loss, and normalized responses to glucose and insulin .

Action Environment

The action of this compound can be influenced by environmental factors. For example, the presence of food in the gastrointestinal tract may increase the absorption of JD5037 . This indicates that the pharmacokinetics and thus the efficacy of this compound can be influenced by the diet of the individual .

Biochemische Analyse

Biochemical Properties

JD-5037 interacts with CB1 receptors, which are part of the endocannabinoid system (ECS). The ECS regulates energy metabolism and has been implicated in the pathogenesis of metabolic diseases . This compound’s antiobesity effects are believed to be mediated by blockade of peripheral CB1 receptors, resulting in decreased leptin expression and secretion and increased leptin clearance by the kidneys .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to regulate autophagy in the tibialis anterior skeletal muscle in both lean and obese mice . In obese mice given this compound, the resulting resensitization to leptin levels produced decreased food intake, weight loss, and normalized responses to glucose and insulin .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with CB1 receptors. It acts as an inverse agonist, blocking the activity of these receptors . This results in decreased leptin expression and secretion and increased leptin clearance by the kidneys .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in laboratory settings. In animal studies, this compound does not readily cross the blood-brain barrier, which means it is not expected to produce the psychiatric side effects in humans which led to the withdrawal of rimonabant from the market .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. A preclinical toxicity study of this compound in rats and beagle dogs reported NOAELs (No Observed Adverse Effect Levels) in rats (150 mg/kg) and dogs (20 mg/kg in males and 75 mg/kg in females) .

Metabolic Pathways

This compound is involved in the endocannabinoid system’s metabolic pathways. It interacts with CB1 receptors, which play a crucial role in energy metabolism .

Transport and Distribution

This compound is distributed within cells and tissues via its interactions with CB1 receptors . It is a peripherally-restricted compound, meaning it does not readily cross the blood-brain barrier .

Subcellular Localization

The subcellular localization of this compound is largely determined by its interactions with CB1 receptors. As a peripherally-restricted compound, it primarily interacts with these receptors located outside the central nervous system .

Vorbereitungsmethoden

The synthesis of JD-5037 involves multiple steps, including the formation of a pyrazole ring and the introduction of sulfonyl and chlorophenyl groups. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Industrial production methods may involve optimizing these synthetic routes to improve yield and purity while minimizing costs and environmental impact .

Analyse Chemischer Reaktionen

JD-5037 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can be used to modify the functional groups present in this compound.

Substitution: The chlorophenyl groups in this compound can undergo substitution reactions with different nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Vergleich Mit ähnlichen Verbindungen

JD-5037 ist im Vergleich zu anderen Cannabinoid-Rezeptorantagonisten einzigartig aufgrund seiner hohen Selektivität für den Cannabinoid-Typ-1-Rezeptor und seiner Unfähigkeit, die Blut-Hirn-Schranke zu passieren. Dies minimiert das Risiko psychiatrischer Nebenwirkungen. Ähnliche Verbindungen umfassen:

Rimonabant: Ein früherer Cannabinoid-Rezeptorantagonist, der aufgrund psychiatrischer Nebenwirkungen vom Markt genommen wurde.

Ibipinabant (SLV-319): Ein weiterer Cannabinoid-Rezeptorantagonist mit ähnlichem therapeutischem Potenzial, aber unterschiedlichen pharmakokinetischen Eigenschaften. This compound's Einzigartigkeit liegt in seiner peripheren Restriktion, die es ihm ermöglicht, seine therapeutische Wirkung auszuüben, ohne das zentrale Nervensystem zu beeinflussen.

Biologische Aktivität

JD-5037 is a novel compound classified as a peripherally restricted cannabinoid-1 receptor (CB1R) inverse agonist. It has garnered attention for its potential therapeutic applications in obesity and metabolic disorders due to its unique pharmacological profile. This article explores the biological activity of this compound, focusing on its mechanisms, effects on metabolic parameters, and implications for therapeutic use.

Pharmacological Profile

This compound exhibits a high affinity for peripheral CB1 receptors with a binding affinity (Ki) of 0.35 nM, demonstrating over 700-fold selectivity for CB1 over CB2 receptors and significant selectivity against a wide range of other receptors, transporters, and ion channels . Its low penetration of the blood-brain barrier minimizes central nervous system side effects commonly associated with other CB1 antagonists like Rimonabant .

The primary mechanism by which this compound exerts its effects is through the blockade of peripheral CB1 receptors, which are involved in the regulation of appetite and energy homeostasis. Studies have shown that this compound can:

- Reduce Leptin Resistance : In diet-induced obese (DIO) mice, this compound treatment has been linked to a reduction in hyperleptinemia (elevated leptin levels) and an improvement in leptin signaling via increased phosphorylation of STAT3, a key signaling molecule in leptin action .

- Decrease Food Intake : this compound administration leads to significant reductions in food intake and body weight in DIO models, indicating its potential as an anti-obesity agent .

- Modulate Hormonal Profiles : The compound has shown effects on various metabolic hormones, improving insulin sensitivity and reducing hepatic steatosis .

Weight Loss and Metabolic Improvements

In multiple studies involving DIO mice, this compound demonstrated significant weight loss effects. For instance:

| Study | Treatment Duration | Dose | Weight Change | Additional Findings |

|---|---|---|---|---|

| Study 1 | 14 days | 3 mg/kg/day | Significant reduction in body weight | Improved leptin signaling |

| Study 2 | 7 days | 3 mg/kg/day | Rapid reversal of hyperleptinemia | Decreased food intake |

| Study 3 | 28 days | Various doses (10, 40, 150 mg/kg/day) | Weight loss observed | Enhanced insulin sensitivity |

These studies collectively indicate that this compound effectively reduces body weight through mechanisms that involve improved leptin signaling and reduced appetite.

Liver Health Implications

While this compound shows promise for treating obesity, its effects on liver health have raised concerns. Research indicates that:

- Exacerbation of Liver Injury : In Mdr2−/− mice models, this compound treatment led to increased liver injury markers such as ALT and ALP, suggesting potential hepatotoxicity .

- Impact on Liver Fibrosis : this compound did not prevent liver fibrosis development but rather exacerbated it in certain genetic models, highlighting the need for caution when considering this compound for liver-related therapies .

Eigenschaften

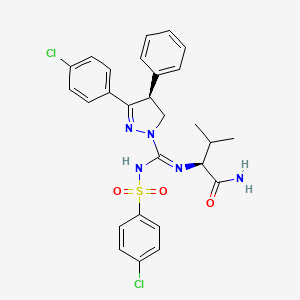

IUPAC Name |

(2S)-2-[[[(4S)-5-(4-chlorophenyl)-4-phenyl-3,4-dihydropyrazol-2-yl]-[(4-chlorophenyl)sulfonylamino]methylidene]amino]-3-methylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27Cl2N5O3S/c1-17(2)24(26(30)35)31-27(33-38(36,37)22-14-12-21(29)13-15-22)34-16-23(18-6-4-3-5-7-18)25(32-34)19-8-10-20(28)11-9-19/h3-15,17,23-24H,16H2,1-2H3,(H2,30,35)(H,31,33)/t23-,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTCSIQFTNPTSLO-RPWUZVMVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N)N=C(NS(=O)(=O)C1=CC=C(C=C1)Cl)N2CC(C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N)N=C(NS(=O)(=O)C1=CC=C(C=C1)Cl)N2C[C@@H](C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27Cl2N5O3S | |

| Record name | JD5037 | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/JD5037 | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301030409 | |

| Record name | JD5037 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301030409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

572.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1392116-14-1 | |

| Record name | JD5037 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1392116141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JD5037 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301030409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JD-5037 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ENZ75DG2Z6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary mechanism of action of JD5037?

A1: JD5037 acts as a potent and selective inverse agonist of the cannabinoid-1 receptor (CB1R), specifically targeting the receptor in peripheral tissues while demonstrating limited penetration into the central nervous system [, ]. This peripheral restriction is a key characteristic that differentiates JD5037 from earlier CB1R antagonists like rimonabant, which exhibited significant central side effects [].

Q2: What are the downstream effects of JD5037 binding to peripheral CB1R?

A2: JD5037's interaction with peripheral CB1R triggers a cascade of beneficial metabolic effects. In the liver, it counteracts diet-induced insulin resistance by reducing de novo synthesis of long-chain ceramides, specifically by inhibiting serine-palmitoyl transferase (SPT) activity and reducing ceramide synthase (CerS) expression []. It also improves glucose tolerance, increases energy expenditure, and reduces hepatic steatosis through modulation of Sirtuin-1 (Sirt1), mechanistic target of rapamycin complex 2 (mTORC2), and 5′adenosine monophosphate–activated protein kinase (AMPK) signaling pathways [].

Q3: How does JD5037 affect atherosclerosis development?

A3: Studies highlight the role of endothelial CB1R in atherosclerosis. JD5037, by antagonizing these receptors, reduces arterial inflammation, limits lipid uptake in endothelial cells, and ultimately attenuates plaque development []. Mechanistically, this involves downregulation of caveolin-1 (CAV1), a protein crucial for lipid transcytosis []. Furthermore, JD5037 reduces macrophage proliferation and inflammatory reprogramming in atherosclerotic plaques, further contributing to its atheroprotective effects [].

Q4: Does JD5037 demonstrate efficacy in mitigating obesity-related dyslipidemia?

A4: Yes, JD5037 has shown promise in addressing diabetic dyslipidemia. Preclinical studies demonstrate that it effectively reduces hepatic steatosis, lowers the rate of hepatic VLDL secretion, and increases hepatic LDLR expression []. It also decreases circulating levels of proprotein convertase subtilisin/kexin type 9 (PCSK9), contributing to improved lipid profiles [].

Q5: Does JD5037 hold promise for treating liver fibrosis?

A6: Preclinical data suggests that JD5037 can attenuate liver fibrosis. Studies indicate that it achieves this by targeting the CB1 receptor/β‐arrestin1/Akt pathway [].

Q6: How does JD5037 impact hepatocellular carcinoma (HCC) progression?

A7: JD5037 exhibits anti-tumor effects in preclinical models of HCC. It suppresses the growth of chemically induced HCC by interfering with the endocannabinoid/CB1R system, which is often upregulated in this type of cancer []. By blocking CB1R, JD5037 downregulates the expression of tumor-promoting genes like indoleamine 2,3‐dioxygenase, ultimately hindering HCC progression [].

Q7: Is JD5037 effective in treating pulmonary hypertension?

A8: While JD5037 alone does not dramatically affect pulmonary hypertension, combining it with the AMPK activator metformin shows a trend towards greater efficacy than either compound alone in a rat monocrotaline-induced PH model []. This suggests potential synergistic effects between these two compounds in managing this condition.

Q8: Has the chemical structure of JD5037 been characterized?

A9: While the exact structure of JD5037 is not detailed in the provided research, its synthesis and structural characterization, including the production of its octadeuterated form ([2H8]-JD5037), have been reported []. This deuterated form is valuable for quantitative analysis of JD5037 in clinical ADME (absorption, distribution, metabolism, excretion) studies [].

Q9: Are there any known isoforms of the human CB1R that JD5037 might interact with?

A10: While not extensively discussed in the provided research, emerging evidence suggests the presence of novel human CB1R isoforms, particularly in hepatocytes and β-cells, which may play a role in regulating metabolism [, ]. Further research is needed to determine if JD5037 interacts with these isoforms and how such interactions might influence its therapeutic profile.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.